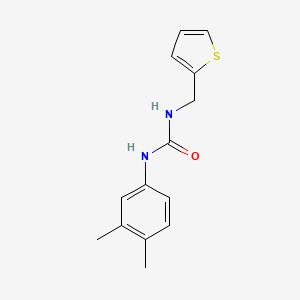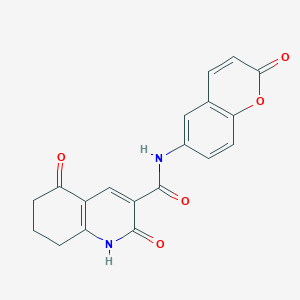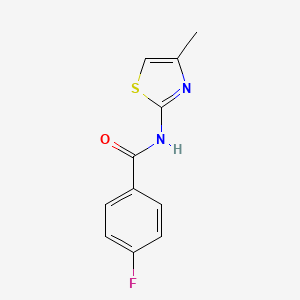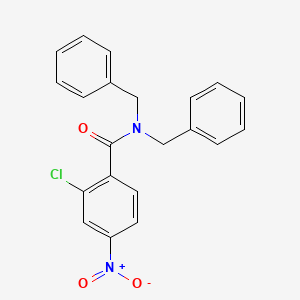![molecular formula C14H16ClNO2S B5365999 (1,3-benzodioxol-5-ylmethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5365999.png)
(1,3-benzodioxol-5-ylmethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-benzodioxol-5-ylmethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as MDMA or ecstasy, which is a recreational drug used for its euphoric effects. However,
作用機序
MDMA works by increasing the levels of serotonin, a neurotransmitter that regulates mood, in the brain. It also increases the release of oxytocin, a hormone that is associated with social bonding and trust. These effects are thought to contribute to the therapeutic benefits of MDMA in treating PTSD.
Biochemical and Physiological Effects
MDMA has several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of dopamine, a neurotransmitter that is associated with pleasure and reward. These effects are responsible for the recreational use of MDMA, but they can also have negative consequences, such as dehydration, overheating, and cardiovascular problems.
実験室実験の利点と制限
MDMA has several advantages for lab experiments, including its ability to increase social behavior and trust in animal models. It can also be used to study the effects of serotonin and oxytocin on behavior and brain function. However, MDMA has several limitations, including its potential for abuse and neurotoxicity at high doses.
将来の方向性
There are several future directions for MDMA research, including:
1. Further clinical trials to investigate its potential therapeutic applications, particularly in the treatment of PTSD and other mental health disorders.
2. Studies to identify the optimal dose and administration method for MDMA therapy.
3. Research to understand the long-term effects of MDMA use on brain function and behavior.
4. Investigations into the potential of MDMA to enhance social bonding and empathy in healthy individuals.
5. Development of new compounds that mimic the therapeutic effects of MDMA without the negative side effects.
Conclusion
In conclusion, MDMA is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It works by increasing serotonin and oxytocin levels in the brain, which can have positive effects on mood and social behavior. While MDMA has several advantages for lab experiments, it also has limitations and potential negative consequences at high doses. Further research is needed to fully understand the therapeutic potential of MDMA and develop new compounds that can mimic its effects without the negative side effects.
合成法
MDMA is synthesized from safrole, a natural oil found in sassafras plants. The synthesis process involves several steps, including isomerization, oxidation, and reductive amination. The final product is a white crystalline powder that is typically sold in tablet form.
科学的研究の応用
MDMA has been studied extensively for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). Several clinical trials have shown promising results in reducing PTSD symptoms, including anxiety, depression, and avoidance behaviors.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(5-methylthiophen-2-yl)methyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S.ClH/c1-10-2-4-12(18-10)8-15-7-11-3-5-13-14(6-11)17-9-16-13;/h2-6,15H,7-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDLPBMANPAEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC2=CC3=C(C=C2)OCO3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{1-[(2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]piperidin-2-yl}propanoate](/img/structure/B5365922.png)


![3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5365935.png)

![2-methoxy-4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5365949.png)

amino]propanenitrile](/img/structure/B5365957.png)
![N-phenyl-4-[(pyridin-2-ylamino)sulfonyl]thiophene-2-carboxamide](/img/structure/B5365974.png)
![5-chloro-2-methoxy-N-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5365978.png)
![2-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidin-4(3H)-one](/img/structure/B5365986.png)
![2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5365993.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane](/img/structure/B5365997.png)
